molecular formula C6H6N2O2S B1530675 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1445951-16-5

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No. B1530675
M. Wt: 170.19 g/mol
InChI Key: DDSNHSMHDHQLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid (CAS Number: 1445951-16-5) is a chemical compound with the following properties:



  • IUPAC Name : 5-cyclopropyl-1H-1λ³,2,3-thiadiazole-4-carboxylic acid

  • Molecular Formula : C₆H₇N₂O₂S

  • Molecular Weight : 171.2 g/mol

  • Synonyms : 5-cyclopropylthiadiazole-4-carboxylic acid



Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid consists of a thiadiazole ring with a cyclopropyl substituent at one of its positions. The carboxylic acid group is attached to the thiadiazole ring. The cyclopropyl group imparts unique steric and electronic properties to the molecule.



Chemical Reactions Analysis

The reactivity of this compound likely involves reactions typical of carboxylic acids and thiadiazoles. Potential reactions include esterification, amidation, and nucleophilic substitution. Investigating its behavior under various reaction conditions would provide further insights.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in available data.

  • Boiling Point : Not specified in available data.

  • Solubility : Likely soluble in polar solvents due to the carboxylic acid group.

  • Stability : Stable under standard conditions.


Scientific Research Applications

  • Anticancer Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,3,4-thiadiazole derivatives have shown potential as anticancer agents. They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
    • Methods : The compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .
    • Results : The compounds have shown antiproliferative activities for human prostate tumor cell line PC3. Inhibition of growth in concentration 10 μM/mL was 89.2% .
  • Antimicrobial Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
    • Methods : A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials .
    • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Antiviral Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,2,3-Thiadiazoles have been claimed to have beneficial antiviral activities .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antiviral properties .
  • Herbicidal Activity

    • Field : Agricultural Research
    • Application : 1,2,3-Thiadiazole moiety has been claimed to have beneficial agricultural applications, including herbicidal activity .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit herbicidal properties .
  • Antiamoebic Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial antiamoebic activities .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antiamoebic properties .
  • Insecticidal Activity

    • Field : Agricultural Research
    • Application : 1,2,3-Thiadiazoles have been claimed to have beneficial insecticidal activities .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit insecticidal properties .
  • Antifungal Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial antifungal activities .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antifungal properties .
  • Anti-HBV Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial anti-HBV (Hepatitis B Virus) activities .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit anti-HBV properties .
  • KARI Activity

    • Field : Medical and Pharmaceutical Research
    • Application : 1,2,3-Thiadiazole derivatives have been claimed to have beneficial KARI (Ketol-Acid Reductoisomerase) activities .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit KARI properties .
  • Antioxidant Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Many oxadiazole derivatives, which are similar to thiadiazole derivatives, exhibit antioxidant properties .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit antioxidant properties .
  • Anti-Inflammatory and Analgesic Properties

    • Field : Medical and Pharmaceutical Research
    • Application : Many oxadiazole derivatives, which are similar to thiadiazole derivatives, exhibit anti-inflammatory and analgesic properties .
    • Methods and Results : Specific methods and results are not provided in the source, but it’s mentioned that these compounds exhibit anti-inflammatory and analgesic properties .

Safety And Hazards


  • Safety Information : Refer to the provided MSDS for detailed safety precautions.

  • Toxicity : No specific toxicity data available; exercise caution when handling.

  • Storage : Store at room temperature.


Future Directions

Research avenues related to 5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Synthetic Derivatives : Develop analogs for improved efficacy or selectivity.


Remember that this analysis is based on available information, and further experimental studies are essential to fully understand the compound’s properties and potential applications12345.


properties

IUPAC Name

5-cyclopropylthiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-5(3-1-2-3)11-8-7-4/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSNHSMHDHQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=NS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224401
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,2,3-thiadiazole-4-carboxylic acid

CAS RN

1445951-16-5
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole-4-carboxylic acid, 5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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